(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 134176-20-8
VCID: VC0172781
InChI: InChI=1S/C9H12O3/c1-12-9(11)8-5-3-2-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1
SMILES: COC(=O)C1C2C1C(=O)CCC2
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester

CAS No.: 134176-20-8

Cat. No.: VC0172781

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester - 134176-20-8

Specification

CAS No. 134176-20-8
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name methyl (1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylate
Standard InChI InChI=1S/C9H12O3/c1-12-9(11)8-5-3-2-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1
Standard InChI Key CBQPOZUMQGMCPK-APQOSEDMSA-N
Isomeric SMILES COC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CCC2
SMILES COC(=O)C1C2C1C(=O)CCC2
Canonical SMILES COC(=O)C1C2C1C(=O)CCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator